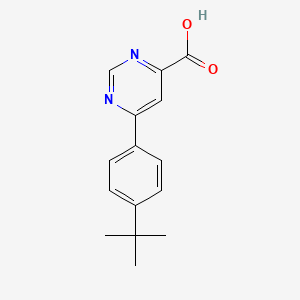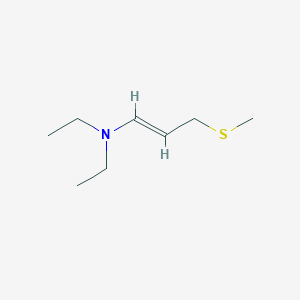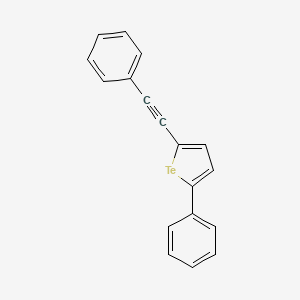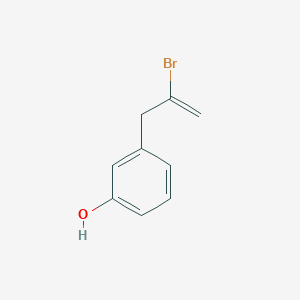![molecular formula C10H9NO2 B12637207 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 919106-16-4](/img/structure/B12637207.png)
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yl)-3-oxabicyclo[310]hexan-2-one is a unique bicyclic compound that features a pyridine ring fused to an oxabicyclohexane structure
Métodos De Preparación
The synthesis of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through several routes. One common method involves the intramolecular cyclization of a suitable precursor under basic conditions. For instance, the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides has been reported to yield highly substituted aza [3.1.0]bicycles . Another approach involves the photochemical decomposition of substituted pyrazolines, which offers mild conditions and excellent functional group tolerance .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the development of scalable and efficient synthetic routes remains a focus of ongoing research.
Análisis De Reacciones Químicas
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the bicyclic framework.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes like TYK2 and JAK1, which are involved in inflammatory and immune responses . The exact molecular targets and pathways for this compound would require further investigation.
Comparación Con Compuestos Similares
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one can be compared to other bicyclic compounds, such as:
3-azabicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but with different substituents and functional groups.
Bicyclo[2.1.1]hexanes: These compounds have a different ring system but can be synthesized using similar photochemical methods.
The uniqueness of this compound lies in its specific combination of a pyridine ring and an oxabicyclohexane structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
919106-16-4 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
1-pyridin-3-yl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C10H9NO2/c12-9-10(4-8(10)6-13-9)7-2-1-3-11-5-7/h1-3,5,8H,4,6H2 |
Clave InChI |
HFHRAIASBPETET-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1(C(=O)OC2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)




![2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12637194.png)
![(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12637195.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate](/img/structure/B12637198.png)

